3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide)
Overview
Description
3-Methylflavone-8-carboxylic acid glucuronide is a flavonoid compound that has garnered significant attention due to its potential therapeutic and environmental applications. It is a derivative of 3-methylflavone-8-carboxylic acid, which belongs to the class of flavones, characterized by a flavone structure substituted at position 3 by a methyl group and at position 8 by a carboxylic acid group .
Scientific Research Applications
3-Methylflavone-8-carboxylic acid glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various flavonoid derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases due to its anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and as a chemical intermediate in various industrial processes
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylflavone-8-carboxylic acid involves the reaction of 2-hydroxy-3-propionyl methyl benzoate with benzoyl chloride and sodium benzoate at high temperatures (around 190°C). This method, however, has limitations due to the harsh reaction conditions and the difficulty in industrial scalability .
Industrial Production Methods
Industrial production methods aim to optimize the yield and purity of the compound while minimizing production risks and costs. One such method involves the preparation of 2-benzoyloxy-3-propionyl methyl benzoate followed by its conversion to 3-methylflavone-8-carboxylic acid . The process is designed to be efficient with high product yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylflavone-8-carboxylic acid glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.
Mechanism of Action
The mechanism of action of 3-methylflavone-8-carboxylic acid glucuronide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of phosphoric diester hydrolase enzymes, interfering with their activity and thereby exerting its biological effects . The compound’s structure allows it to bind to these enzymes, inhibiting their function and leading to various downstream effects.
Comparison with Similar Compounds
Similar Compounds
Flavoxate: A functional parent of 3-methylflavone-8-carboxylic acid, used as a muscle relaxant.
3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid: Another derivative with similar structural features.
Uniqueness
3-Methylflavone-8-carboxylic acid glucuronide stands out due to its unique glucuronide moiety, which enhances its solubility and bioavailability. This modification allows for better therapeutic efficacy and broader application potential compared to its non-glucuronidated counterparts.
Properties
IUPAC Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15-,16-,17-,20?,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFLEEJQZRBOAR-BKYOJHNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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